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molecular formula C10H7ClS2 B164478 2-[(4-Chlorophenyl)thio]thiophene CAS No. 139120-68-6

2-[(4-Chlorophenyl)thio]thiophene

Cat. No. B164478
M. Wt: 226.7 g/mol
InChI Key: PIAUZDSRZBRMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05158971

Procedure details

To a solution of 2-(4-chlorophenylthio)thiophene (9.8 g) in dry tetrahydrofuran (75 ml) at -30° C. under nitrogen, was added dropwise, n-butyllithium (17.4 ml, 2.5M) and the solution left to stir at -30° C. for 2 hours. Dry dimethylformamide (5.1 ml) was then added and the solution allowed to stir at -30° C. for a further hour, warmed to room termperature and stirred overnight. The reaction mixture was poured onto 2N hydrochloric acid (75 ml), extracted with ether (2×100 ml), dried over MgSO4 and evaporated under reduced pressure to give a brown oil. The oil was flash chromatographed on a Sorbsil C60-40/60H column using 25% ether-hexane to give an orange oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.C([Li])CCC.CN(C)[CH:21]=[O:22].Cl>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[S:10][C:11]([CH:21]=[O:22])=[CH:12][CH:13]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC=1SC=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir at -30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at -30° C. for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room termperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
chromatographed on a Sorbsil
CUSTOM
Type
CUSTOM
Details
to give an orange oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(S1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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